![molecular formula C22H8N2O6 B12857130 [2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone is a complex organic compound with the molecular formula C22H8N2O6. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone typically involves the condensation of 2-aminophenol with aldehydes under specific conditions. One reported method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration . The exact pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7Helicene-like compounds : Composed of cyclopenta and dithieno moieties, these compounds share structural similarities with [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone .
Diphosphane 2,2’-binaphtho[1,8-de][1,3,2]dithiaphosphinine: Known for its stable phosphorus radical cation.
Uniqueness
The uniqueness of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H8N2O6 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-(4,9-dioxobenzo[f][1,3]benzoxazol-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H8N2O6/c25-15-9-5-1-3-7-11(9)17(27)19-13(15)23-21(29-19)22-24-14-16(26)10-6-2-4-8-12(10)18(28)20(14)30-22/h1-8H |
InChI Key |
ASLDWWPDKGGBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=NC5=C(O4)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


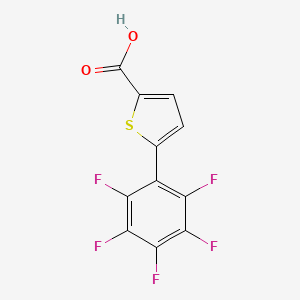
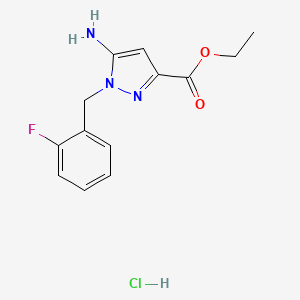
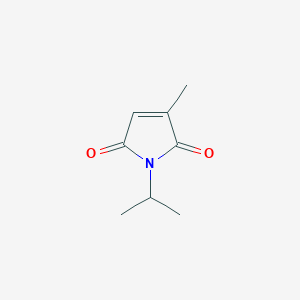
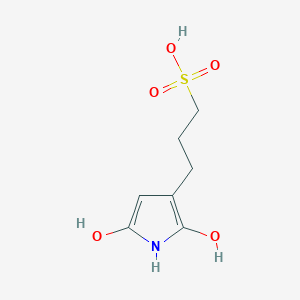
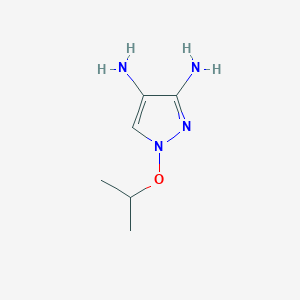

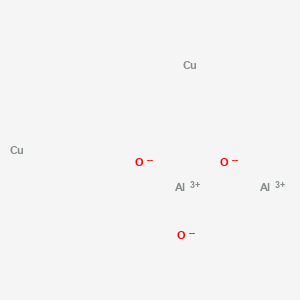
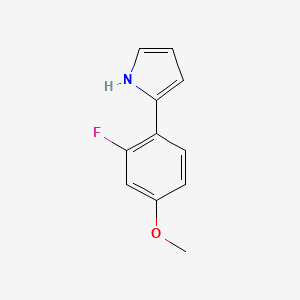
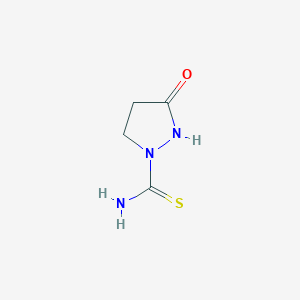
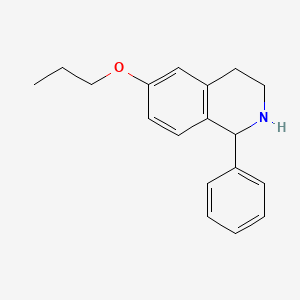
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
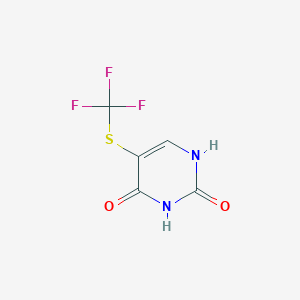
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
